Citlalitrione
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Overview
Description
Citlalitrione is a natural product found in Jatropha multifida, Jatropha gossypiifolia, and Jatropha integerrima with data available.
Scientific Research Applications
Discovery and Characterization
Citlalitrione, a unique diterpene, was identified from the MeOH root extracts of Jatropha dioica var. sessiliflora. It was discovered alongside other compounds such as beta-sitosterol and jatropholone B. The structure of this compound was elucidated using spectral techniques and X-ray crystallography, highlighting its novelty in the realm of natural products (Villarreal et al., 1988).
Synthetic Methodologies
The complex [5.9.5] tricyclic framework of this compound has been a subject of synthetic interest. Efficient methodologies have been developed for synthesizing this framework, showcasing advances in organic synthesis and the potential for creating bioactive mesotricyclic diterpenoids like this compound (Yang et al., 2003).
Stereochemistry and Biological Activities
A detailed study on the stereochemistry of this compound and related diterpenoids from Jatropha dioica was conducted. The research provided insights into the structural characteristics of these compounds, which are essential for understanding their biological activities. The study also explored the cytotoxic and antiherpetic activities of these diterpenoids (Melchor-Martínez et al., 2017).
Chromatographic Analysis
An HPLC/DAD method was validated for analyzing Jatropha dioica extracts, including this compound. This method provided a reliable way to identify and quantify this compound and other major compounds, enhancing the study of Jatropha dioica's phytochemistry (Castro-Ríos et al., 2020).
Phytochemical Profile and Pharmacological Properties
A comprehensive review of Jatropha dioica highlighted this compound as one of the key phytochemicals. The review provided an overview of its pharmacological properties, including antiviral, antifungal, antimicrobial, and cytotoxic activities, demonstrating the plant's potential in traditional and modern medicine (Isela et al., 2023).
In Silico Antibiotic Potential
An in silico study evaluated this compound as a potential antibiotic for diabetic wounds. This study illustrates the growing interest in using computational methods to predict the efficacy of natural compounds in medical applications (Holik et al., 2022).
Properties
CAS No. |
116368-91-3 |
---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1R,2E,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione |
InChI |
InChI=1S/C20H26O4/c1-10-6-12-16(23)19(5)14(18(3,4)9-15(19)22)7-13(21)11(2)8-20(12)17(10)24-20/h8,10,12,14,17H,6-7,9H2,1-5H3/b11-8+/t10-,12-,14-,17+,19+,20-/m1/s1 |
InChI Key |
AHQGAOBRELESIP-KDBIIAICSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2C(=O)[C@]3([C@H](CC(=O)/C(=C/[C@]24[C@H]1O4)/C)C(CC3=O)(C)C)C |
SMILES |
CC1CC2C(=O)C3(C(CC(=O)C(=CC24C1O4)C)C(CC3=O)(C)C)C |
Canonical SMILES |
CC1CC2C(=O)C3(C(CC(=O)C(=CC24C1O4)C)C(CC3=O)(C)C)C |
Synonyms |
citlalitrione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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